molecular formula C11H20N2O2 B1520390 tert-butyl N-(1-cyano-1-ethylpropyl)carbamate CAS No. 1235441-25-4

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Cat. No. B1520390
CAS RN: 1235441-25-4
M. Wt: 212.29 g/mol
InChI Key: BNJFJTONSZBXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(1-cyano-1-ethylpropyl)carbamate” is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 . It is used for research purposes .


Synthesis Analysis

The synthesis of tert-butyl carbamates, which are similar to the compound , is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(1-cyano-1-ethylpropyl)carbamate” consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

  • Enantioselective Synthesis : An important application is in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a crucial intermediate. Its use demonstrates the potential for creating structurally complex molecules with defined stereochemistry, useful in drug discovery and development (Ober et al., 2004).
  • Metalation and Alkylation : The derivative's ability to undergo metalation between nitrogen and silicon, followed by efficient reaction with various electrophiles, showcases its versatility as a building block in the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).

Material Science

  • Nanofiber Construction : In material science, a benzothiazole modified tert-butyl carbazole derivative demonstrated strong blue emissive properties. This finding is particularly relevant for the development of fluorescent sensory materials capable of detecting volatile acid vapors, indicating potential applications in chemical sensing and environmental monitoring (Sun et al., 2015).

Environmental Applications

  • Fuel Oxygenates Solubility : Understanding the solubility of fuel oxygenates, including tert-butyl alcohol (TBA) and methyl tert-butyl ether (MTBE), in aqueous media is crucial for assessing the environmental fate and transport of these compounds. Research in this area provides essential data for environmental risk assessments and the development of remediation technologies (Gonzalez-Olmos & Iglesias, 2008).

Mechanism of Action

The mechanism of action of tert-butyl carbamates involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

properties

IUPAC Name

tert-butyl N-(3-cyanopentan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJFJTONSZBXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Reactant of Route 5
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Reactant of Route 6
tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.